Cas no 1261949-63-6 (3-Cyano-5-(2-fluoro-5-methylphenyl)phenol)

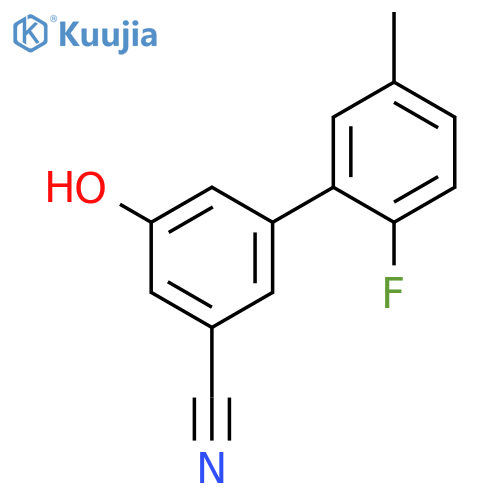

1261949-63-6 structure

商品名:3-Cyano-5-(2-fluoro-5-methylphenyl)phenol

CAS番号:1261949-63-6

MF:C14H10FNO

メガワット:227.233706951141

MDL:MFCD18314218

CID:2765467

PubChem ID:53219894

3-Cyano-5-(2-fluoro-5-methylphenyl)phenol 化学的及び物理的性質

名前と識別子

-

- DTXSID40684686

- 1261949-63-6

- 2'-Fluoro-5-hydroxy-5'-methyl[1,1'-biphenyl]-3-carbonitrile

- 3-CYANO-5-(2-FLUORO-5-METHYLPHENYL)PHENOL

- 3-Cyano-5-(2-fluoro-5-methylphenyl)phenol, 95%

- MFCD18314218

- 3-Cyano-5-(2-fluoro-5-methylphenyl)phenol

-

- MDL: MFCD18314218

- インチ: InChI=1S/C14H10FNO/c1-9-2-3-14(15)13(4-9)11-5-10(8-16)6-12(17)7-11/h2-7,17H,1H3

- InChIKey: DVIPZVZHRYAMLD-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 227.074642105Da

- どういたいしつりょう: 227.074642105Da

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 17

- 回転可能化学結合数: 1

- 複雑さ: 311

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.4

- トポロジー分子極性表面積: 44Ų

3-Cyano-5-(2-fluoro-5-methylphenyl)phenol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB320261-5g |

3-Cyano-5-(2-fluoro-5-methylphenyl)phenol, 95%; . |

1261949-63-6 | 95% | 5g |

€1159.00 | 2024-04-20 | |

| abcr | AB320261-5 g |

3-Cyano-5-(2-fluoro-5-methylphenyl)phenol, 95%; . |

1261949-63-6 | 95% | 5g |

€1,159.00 | 2022-08-31 |

3-Cyano-5-(2-fluoro-5-methylphenyl)phenol 関連文献

-

Syed Meheboob Elahi,M. V. Rajasekharan CrystEngComm, 2015,17, 7191-7198

-

Xia Zhao,Bucheng Li,Jinfei Wei New J. Chem., 2021,45, 10409-10417

-

Laura Zepeda-Velazquez,Benjamin Macphail,Michael A. Brook Polym. Chem., 2016,7, 4458-4466

-

Ana González Moreno,Pilar Prieto,M. Carmen Ruiz Delgado,Eva Domínguez,Antonio Heredia Phys. Chem. Chem. Phys., 2021,23, 18068-18077

1261949-63-6 (3-Cyano-5-(2-fluoro-5-methylphenyl)phenol) 関連製品

- 478518-87-5(N-1-13CAcetyl-D-glucosamine)

- 1389313-47-6(2-Amino-3,5-dichloro-6-fluorobenzylamine)

- 1366323-84-3((3S)-3-{(tert-butoxy)carbonylamino}-3-(3-chlorothiophen-2-yl)propanoic acid)

- 2171156-51-5(4-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-1-methyl-1H-pyrazole-5-carboxylic acid)

- 2137570-97-7(9-cyclobutyl-2-propyl-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine)

- 205927-64-6(3-(Dimethylamino)benzohydrazide)

- 2111283-29-3(3-amino-2-(2,3-dimethoxyphenyl)-2-methylpropan-1-ol)

- 922014-95-7(N'-(4-ethoxyphenyl)-N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-yl)ethylethanediamide)

- 1379526-94-9(5,7-bis(trifluoromethyl)-1,8-naphthyridine-2-carboxylic acid)

- 1805097-93-1(5-(Fluoromethyl)-4-methoxy-3-(trifluoromethoxy)pyridine-2-acetic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1261949-63-6)

清らかである:99%

はかる:5g

価格 ($):687.0